2,6-Dimethylphenyl phosphorodichloridate

Description

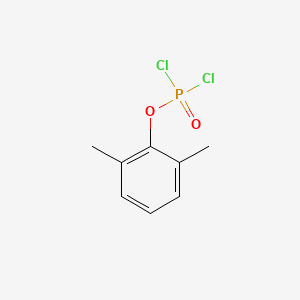

2,6-Dimethylphenyl phosphorodichloridate is a phosphorylating agent critical in organic synthesis, particularly for constructing nucleoside mono-, di-, and triphosphoramidates. Its structure features a phosphorus center bonded to two chlorine atoms and an aryl group (2,6-dimethylphenyl), making it highly reactive toward nucleophiles like alcohols and amines. The compound is synthesized via reactions involving phosphorus trichloride and 2,6-lutidine under anhydrous conditions, ensuring minimal hydrolysis of the moisture-sensitive P–Cl bonds . Its primary application lies in stepwise phosphorylation reactions, enabling precise control over nucleic acid analog synthesis.

Properties

IUPAC Name |

2-dichlorophosphoryloxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2O2P/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXLXCBGGOAWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2O2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546195 | |

| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18350-98-6 | |

| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylphenyl phosphorodichloridate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{2,6-Dimethylphenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenyl phosphorodichloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylphenol and phosphoric acid derivatives.

Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, toluene

Catalysts: Bases like pyridine or triethylamine

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine yields a phosphoramidate, while reaction with an alcohol produces a phosphorate.

Scientific Research Applications

2,6-Dimethylphenyl phosphorodichloridate is utilized in various scientific research applications, including:

Organic Synthesis:

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Biological Studies: The compound is employed in biochemical research to study enzyme mechanisms and protein modifications.

Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of various phosphorodichloridate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins and enzymes, modifying their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,6-dimethylphenyl moiety is a recurring structural motif in agrochemicals and pharmaceuticals. Below, we compare 2,6-dimethylphenyl phosphorodichloridate with compounds sharing this aromatic group but differing in functional groups and applications.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations :

Reactivity Differences :

- The dichlorophosphate group in this compound confers high electrophilicity, enabling rapid phosphorylation. In contrast, the acetamide and alanine derivatives in agrochemicals (e.g., Metalaxyl, Metazachlor) exhibit slower reactivity, tailored for sustained biological activity in agricultural settings .

- The P–Cl bonds in phosphorodichloridate are prone to hydrolysis, necessitating anhydrous handling, while the chloroacetamide group in herbicides is stable under ambient conditions .

Biological vs. Synthetic Applications :

- Phosphorodichloridate : Used in controlled, lab-scale synthesis of nucleic acid analogs, where transient reactivity is advantageous .

- Agrochemicals : Engineered for environmental persistence. For example, Metalaxyl’s methoxyacetyl group enhances systemic transport in plants, while Metazachlor’s pyrazole moiety targets weed-specific enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Research Findings :

- Phosphorodichloridate : Requires strict anhydrous conditions during synthesis, as confirmed by its rapid hydrolysis to phosphoric acid derivatives in the presence of moisture .

- Metalaxyl : Crystalline solid with moderate thermal stability, optimized for foliar application and rainfastness .

- Metazachlor : Designed for pre-emergent herbicide activity, leveraging lipophilicity for soil adhesion and slow release .

Q & A

Q. What comparative studies differentiate this compound from structurally similar pesticides (e.g., metalaxyl)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.